7-Chloro-4-(piperidin-1-yl)quinoline is a chemical compound belonging to the quinoline family, characterized by its unique structural features and biological activities. It is identified by the Chemical Abstracts Service number 837-52-5 and has a molecular formula of with a molecular weight of approximately 247.72 g/mol . This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs.
The compound is classified as an active pharmaceutical ingredient, often used in research settings for its pharmacological properties. It is typically synthesized in laboratory environments and is available for purchase from various chemical suppliers . The classification of 7-Chloro-4-(piperidin-1-yl)quinoline falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structure.
The synthesis of 7-Chloro-4-(piperidin-1-yl)quinoline can be accomplished through several methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. One common method involves the reaction of 4-chloroquinoline with piperidine under controlled conditions, often utilizing solvents like dimethylformamide or ethanol to facilitate the reaction .
The molecular structure of 7-Chloro-4-(piperidin-1-yl)quinoline features a quinoline ring system substituted at the 7-position with a chlorine atom and at the 4-position with a piperidinyl group. The structural formula can be represented as follows:
7-Chloro-4-(piperidin-1-yl)quinoline participates in various chemical reactions that can modify its structure for different applications. Notable reactions include:
These reactions are typically performed under controlled conditions using catalysts or specific reagents to ensure high yields and selectivity.
The mechanism of action of 7-Chloro-4-(piperidin-1-yl)quinoline primarily involves its interaction with biological targets such as enzymes or receptors implicated in disease processes, particularly cancer. For instance, it has been shown to inhibit vascular endothelial growth factor receptor II (VEGFR-II), a critical target in cancer therapy. The binding affinity and inhibitory potency are often evaluated through structure-activity relationship studies and molecular docking simulations .
In vitro studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC3) cells, with IC50 values ranging from single-digit micromolar concentrations .
Relevant data on these properties are crucial for determining appropriate handling and application methods in research settings.
7-Chloro-4-(piperidin-1-yl)quinoline has several scientific applications:
The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline has evolved significantly from early nucleophilic aromatic substitution (SNAr) protocols. Initial routes relied on reacting 4,7-dichloroquinoline (1) with excess piperazine in high-boiling solvents like xylene or n-butyl acetate under reflux (120–140°C) for 24–48 hours. These conditions often resulted in low yields (45–55%) due to competitive bis-alkylation and thermal decomposition [1] [2]. The stoichiometric imbalance was a major drawback, requiring 5–10 equivalents of piperazine to drive the reaction, which complicated purification and generated significant waste [5]. Early workup procedures involved tedious aqueous base washes to remove piperazine residues, followed by crystallization from toxic solvent mixtures like hexane/dichloromethane, posing challenges for reproducibility and scalability [2].
A pivotal advancement emerged with the recognition that 1’s C4 chlorine is more electrophilic than C7 due to the quinoline ring’s electronic asymmetry. This enabled selective mono-substitution under milder conditions. By the 2010s, optimized routes used dichloromethane (DCM) or toluene at reduced temperatures (40–60°C), lowering piperazine equivalents to 2–3 and improving yields to 65–75% [5] [10]. These protocols established the foundational SNAr approach still in use today, though limitations persisted in regioselectivity control and byproduct management.
Contemporary synthesis prioritizes solvent sustainability, catalytic efficiency, and step economy. Significant innovations include:
Table 1: Green Solvent Alternatives in SNAr Reactions
Traditional Solvent | Green Replacement | Reaction Temperature | Yield (%) | Environmental Benefit |
---|---|---|---|---|
Dichloromethane | 2-MethylTHF | 60°C | 78% | Renewable feedstock, lower toxicity |
Xylene | Cyclopentyl methyl ether (CPME) | 80°C | 82% | Biodegradable, non-carcinogenic |
N-butyl acetate | Ethyl lactate | 70°C | 80% | Bio-based, low ecotoxicity |
Catalytic breakthroughs include phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), which facilitate interfacial reactions in aqueous-organic biphasic systems. TBAB (5 mol%) enables reactions using 1.5 equivalents of piperazine in water/CPME mixtures, achieving 88% yield at 80°C while eliminating halogenated solvents [1] [6]. Microwave-assisted synthesis further reduces reaction times from hours to minutes (e.g., 30 min at 100°C), suppressing decomposition pathways and improving atom economy by 25% [3].
Solid-state methods via mechanochemistry represent the frontier of solvent-free synthesis. Ball-milling 1 with piperazine (1.2 equiv) and K₂CO₃ yields 90% product in 2 hours, with minimal purification required [6]. This approach reduces E-factors (kg waste/kg product) from >15 in traditional routes to <2, aligning with green chemistry principles [6].
Scaling SNAr reactions introduces complexities in heat management, impurity control, and crystallization. Key challenges and mitigation strategies include:
Table 2: Byproducts and Control Strategies in Industrial Synthesis
Byproduct | Formation Mechanism | Mitigation Strategy | Residual Level |
---|---|---|---|
7,4-bis(piperazinyl)quinoline | Over-substitution at C7 | Controlled reagent addition, T < 60°C | <1.5% |
4-(piperazin-1-yl)-7-hydroxyquinoline | Hydrolysis of C7-Cl | Anhydrous solvents, molecular sieves | <0.5% |
Quinoline dimer | Radical coupling under heat | Radical inhibitors (BHT), N₂ atmosphere | <0.3% |
The SNAr mechanism dominates due to quinoline’s C4 activation by the ring nitrogen, but variations exist in leaving groups, catalysts, and heterocycle design:
Table 3: SNAr Method Comparison for 7-Chloro-4-(piperazin-1-yl)quinoline Synthesis
Method | Conditions | Time | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Classical SNAr | Piperazine (3 eq), DCM, 40°C | 24 h | 65% | Simple setup | Low yield, high waste |
Microwave SNAr | Piperazine (1.5 eq), DMF, 100°C | 0.5 h | 88% | Rapid, high efficiency | Scalability challenges |
Phase-transfer catalysis | Piperazine (1.5 eq), TBAB, H₂O/CPME | 4 h | 85% | Aqueous, low cost | Emulsion formation |
Mechanochemical | Piperazine (1.2 eq), K₂CO₃, ball milling | 2 h | 90% | Solvent-free, high purity | Specialized equipment needed |
Continuous flow | Piperazine (1.8 eq), EtOAc, 90°C | 15 min | 92% | Scalable, consistent quality | High initial investment |
Key Insight: Non-atropisomeric transition states in SNAr (supported by DFT calculations [9]) explain the high regioselectivity at C4 despite steric encumbrance. The reaction proceeds via a Meisenheimer complex stabilized by quinoline’s N1, without requiring axial chirality induction – a critical distinction from metal-catalyzed C–N couplings [9].
Comprehensive Compound List
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3